molecular formula C22H17N3O7 B12807677 1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester CAS No. 220752-06-7

1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester

Cat. No.: B12807677
CAS No.: 220752-06-7
M. Wt: 435.4 g/mol
InChI Key: HFUBSVFTVKKLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolopyridine core through cyclization of appropriate precursors.

    Esterification: Conversion of carboxylic acid groups to methyl esters using reagents like methanol and acid catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for esterification and cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyrazolopyridines are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar activities.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.

Industry

Industrially, the compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to receptors and altering their signaling pathways.

    Pathways: Interference with cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo(3,4-b)pyridine Derivatives: Compounds with similar core structures but different substituents.

    Phenylpyrazoles: Compounds with phenyl groups attached to pyrazole rings.

Uniqueness

The uniqueness of this compound lies in its specific substituents and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

220752-06-7

Molecular Formula

C22H17N3O7

Molecular Weight

435.4 g/mol

IUPAC Name

methyl 2-[6-(4-hydroxy-3-methoxyphenyl)-3,4-dioxo-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridin-5-yl]-2-oxoacetate

InChI

InChI=1S/C22H17N3O7/c1-31-14-10-11(8-9-13(14)26)17-15(19(28)22(30)32-2)18(27)16-20(23-17)24-25(21(16)29)12-6-4-3-5-7-12/h3-10,26H,1-2H3,(H2,23,24,27)

InChI Key

HFUBSVFTVKKLFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4)C(=O)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.